molecular formula C12H13NO3 B8811130 (N-Acetyl)-(4R)-benzyl-2-oxazolidinone

(N-Acetyl)-(4R)-benzyl-2-oxazolidinone

Cat. No.: B8811130
M. Wt: 219.24 g/mol
InChI Key: YMVGXIZVSPMNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(N-Acetyl)-(4R)-benzyl-2-oxazolidinone is a chiral oxazolidinone derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is crucial for the production of enantiomerically pure compounds. The presence of the benzyl group and the oxazolidinone ring structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N-Acetyl)-(4R)-benzyl-2-oxazolidinone typically involves the reaction of (4R)-benzyl-2-oxazolidinone with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the acetylation of the nitrogen atom in the oxazolidinone ring, resulting in the formation of the N-acetyl derivative. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(N-Acetyl)-(4R)-benzyl-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-acetyl-4-benzyl-2-oxazolidinone-3-one.

    Reduction: Reduction reactions can convert the oxazolidinone ring to a more saturated structure.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the acetyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation Products: N-acetyl-4-benzyl-2-oxazolidinone-3-one

    Reduction Products: Saturated oxazolidinone derivatives

    Substitution Products: Various substituted oxazolidinones depending on the nucleophile used

Scientific Research Applications

(N-Acetyl)-(4R)-benzyl-2-oxazolidinone has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (N-Acetyl)-(4R)-benzyl-2-oxazolidinone involves its interaction with various molecular targets. The compound can act as a chiral auxiliary by forming diastereomeric complexes with substrates, thereby facilitating asymmetric transformations. The oxazolidinone ring structure allows for specific interactions with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (N-Acetyl)-(4S)-benzyl-2-oxazolidinone: The enantiomer of the compound with similar chemical properties but different stereochemistry.

    (N-Acetyl)-2-oxazolidinone: Lacks the benzyl group, resulting in different reactivity and applications.

    (N-Benzyl)-2-oxazolidinone: Lacks the acetyl group, affecting its chemical behavior and utility.

Uniqueness

(N-Acetyl)-(4R)-benzyl-2-oxazolidinone is unique due to its specific stereochemistry and the presence of both the acetyl and benzyl groups. These features contribute to its effectiveness as a chiral auxiliary and its versatility in various chemical reactions.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-acetyl-4-benzyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H13NO3/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3

InChI Key

YMVGXIZVSPMNPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

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